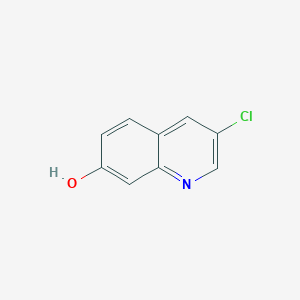3-Chloroquinolin-7-ol
CAS No.: 1261598-11-1
Cat. No.: VC3241890
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261598-11-1 |
|---|---|
| Molecular Formula | C9H6ClNO |
| Molecular Weight | 179.6 g/mol |
| IUPAC Name | 3-chloroquinolin-7-ol |
| Standard InChI | InChI=1S/C9H6ClNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H |
| Standard InChI Key | IIERDMXICRPOQJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=NC=C(C=C21)Cl)O |
| Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)Cl)O |
Introduction
3-Chloroquinolin-7-ol, also known as 3-chloro-1H-quinolin-7-one, is a chemical compound belonging to the quinoline family. It has a molecular formula of C9H6ClNO and a molecular weight of 179.603 g/mol, with a CAS number of 1261598-11-1 . This compound is of interest due to its structural similarity to other quinoline derivatives, which have been explored for their biological activities, including antimalarial and anticancer properties.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C9H6ClNO |
| Molecular Weight | 179.603 g/mol |
| CAS Number | 1261598-11-1 |
| LogP | 2.59380 |
| PSA | 33.12000 |
Synthesis and Reaction Conditions
While specific synthesis methods for 3-Chloroquinolin-7-ol are not detailed in the available literature, quinoline derivatives are typically synthesized through multi-step organic reactions. These processes often involve the use of various solvents and catalysts under controlled temperature and time conditions to optimize yield and purity.
Biological Activities and Potential Applications
Quinoline derivatives have been extensively studied for their biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Although specific biological activity data for 3-Chloroquinolin-7-ol is limited, its structural similarity to other active quinolines suggests potential applications in medicinal chemistry.
Related Biological Activities of Quinoline Derivatives
-
Antimalarial Activity: Quinoline derivatives, such as chloroquine and its analogs, have been used to treat malaria. Recent studies have focused on developing new quinoline-based compounds to overcome drug resistance .
-
Anticancer Activity: Some quinoline derivatives have shown promising anticancer properties, with research focusing on their ability to inhibit cell growth in various cancer cell lines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume